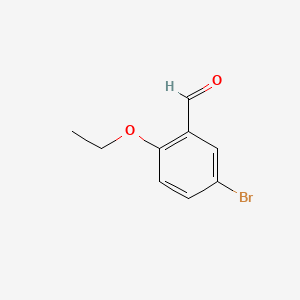

5-Bromo-2-ethoxybenzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 5-bromo-2-hydroxybenzaldehyde, often involves bromination reactions and modifications of benzaldehyde derivatives. For example, the self-condensation of derivatives of o-aminobenzaldehyde has been explored, highlighting the reactivity of substituted benzaldehydes in forming complex structures through condensation reactions (A. J. Jircitano et al., 1994). Moreover, synthesis routes for similar compounds like o-ethoxybenzaldehyde from o-hydroxybenzaldehyde have been developed, utilizing simple two-step reactions under mild conditions, achieving good yields (Zhang Zhan-ji, 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-2-ethoxybenzaldehyde, such as 5-Bromo-2-hydroxybenzaldehyde, reveals planar conformations with significant deviations of the bromine atom from the plane of the benzene ring, indicating potential steric influences in its reactivity and interactions (M. Silva et al., 2004).

Chemical Reactions and Properties

Reactivity studies on bromobenzaldehydes, such as the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes, demonstrate the utility of bromo-substituted benzaldehydes in catalyzed reactions to produce heterocyclic compounds (C. Cho et al., 2004). Additionally, palladium-catalyzed ortho-bromination techniques have been applied to benzaldehydes to synthesize substituted 2-bromobenzaldehydes, showcasing the selective activation and functionalization of the aromatic ring (E. Dubost et al., 2011).

Physical Properties Analysis

The physical properties of bromo-substituted benzaldehydes, such as 5-bromo-2-methoxybenzaldehyde, have been studied using spectroscopic methods. These studies provide valuable insights into the vibrational modes, electronic properties, and thermodynamics of such compounds, offering a foundation for understanding the physical characteristics of 5-Bromo-2-ethoxybenzaldehyde (V. Balachandran et al., 2013).

Chemical Properties Analysis

The chemical properties of bromo-substituted benzaldehydes, including reactivity patterns and interaction capabilities, have been elucidated through studies on compounds like 5-bromo-2-hydroxybenzaldehyde and its derivatives. These studies often involve examining the compound's behavior in various chemical reactions, highlighting its potential as a precursor or intermediate in organic synthesis (R. Takjoo et al., 2014).

Aplicaciones Científicas De Investigación

1. Environmental Applications

5-Bromo-2-ethoxybenzaldehyde derivatives have been used in environmental applications, particularly in the enrichment and detection of trace metal ions in water samples. For instance, bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine was synthesized and used as a modifier of octadecyl silica disks for preconcentration of copper(II) ions. This method, which involves nitric acid elution and flame atomic absorption spectrometric determination, has shown a high detection limit and concentration factor, making it a valuable tool in environmental monitoring and analysis (Fathi & Yaftian, 2009).

2. Chemical Analysis Techniques

Compounds related to 5-Bromo-2-ethoxybenzaldehyde have been studied for their roles in enhancing gas chromatographic methods. For example, the determination of 3-bromo-4-hydroxybenzaldehyde was improved by using specific chromatographic columns, highlighting the importance of these compounds in analytical chemistry for achieving accurate and precise measurements (Shi Jie, 2000).

3. Crystallography and Material Science

In crystallography and material science, different polymorphs of bromo-hydroxybenzaldehydes, closely related to 5-Bromo-2-ethoxybenzaldehyde, have been reported. These studies provide insights into molecular structures, bonding, and properties, which are crucial for the development of new materials and understanding chemical interactions at the molecular level (Silva et al., 2004).

4. Organic Synthesis and Medicinal Chemistry

Derivatives of 5-Bromo-2-ethoxybenzaldehyde have significant applications in organic synthesis and medicinal chemistry. They have been utilized as intermediates in the synthesis of various biologically active compounds. For instance, advancements in the synthesis of bromovinyl aldehyde chemistry, which includes 2-bromobenzaldehydes, under palladium-catalyzed conditions have been highlighted, showing their utility in constructing compounds for biological, medicinal, and material applications (Ghosh & Ray, 2017).

5. Spectroscopy and Molecular Studies

Spectroscopic studies involving compounds related to 5-Bromo-2-ethoxybenzaldehyde, such as 5-bromo-2-methoxybenzaldehyde, have contributed significantly to our understanding of molecular behavior. These studies involve examining spectral properties, electronic properties, and molecular orbital simulations, which are essential for comprehending the chemical reactivity and stability of these molecules (Balachandran, Santhi & Karpagam, 2013).

Propiedades

IUPAC Name |

5-bromo-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCBVQSSJAXEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229817 | |

| Record name | 5-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxybenzaldehyde | |

CAS RN |

79636-94-5 | |

| Record name | 5-Bromo-2-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79636-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079636945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 79636-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

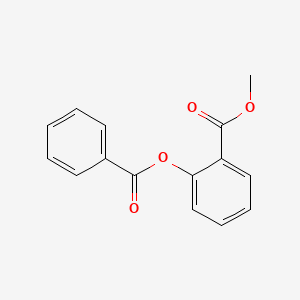

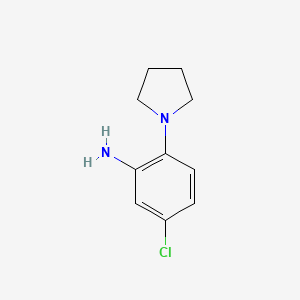

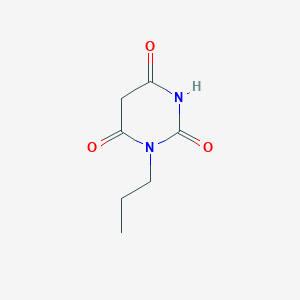

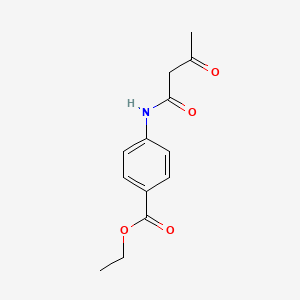

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)